molecular formula C8H8N2O2S B3054801 Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl- CAS No. 61984-78-9

Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-

Cat. No. B3054801
CAS RN: 61984-78-9
M. Wt: 196.23 g/mol
InChI Key: VWMBQSZREIYZLS-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole analogs are known for their various pharmaceutical activities . They have been synthesized and evaluated for their COX-2 inhibitory activity . The potency and selectivity of COX-2 inhibitory activity were affected by the type and size of amine on C-5 of the imidazo[2,1-b]thiazole ring .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole analogs involves the use of acetic acid, formalin solution, and appropriate aliphatic amine . The reaction mixture is stirred at 50 ºC for reaction completion . The synthesized compounds were selective inhibitors of COX-2 isoenzyme with IC 50 values in the highly potent 0.08-0.16 µM range .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole analogs is influenced by the type and size of amine on C-5 of the imidazo[2,1-b]thiazole ring . The structure of these compounds was confirmed by their microanalytical and spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole analogs include the initial imine formation, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole analogs were confirmed by their microanalytical and spectral data . For instance, the yield was 61%; the compound was a yellow powder; the melting point was 123-124 ºC .

Scientific Research Applications

Antimycobacterial Activity

Imidazo[2,1-b]thiazole derivatives have gained attention as potential anti-mycobacterial agents. Researchers have designed, synthesized, and evaluated novel imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . Notably, the benzo-[d]-imidazo[2,1-b]-thiazole derivative IT10 displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM and an IC90 of 7.05 μM. Another compound, IT06, also exhibited promising activity against Mtb . These findings suggest selective inhibition of Mtb by imidazo[2,1-b]thiazole derivatives over non-tuberculous mycobacteria (NTM).

Anti-Proliferative Potential

New imidazo[2,1-b]thiazole-based aryl hydrazones have been synthesized and evaluated for their anti-proliferative potential against human cancer cell lines. These compounds represent a promising avenue for cancer research .

Multicomponent Synthesis

Researchers have explored a multicomponent approach to synthesize imidazo[2,1-b]thiazole derivatives. This method allows efficient access to these compounds, which can be further investigated for various applications .

Antimicrobial Activity

Thiazole-imidazo[2,1-b][1,3] derivatives have been screened for in vitro antimycobacterial activity against Mtb. Compound 5s showed inhibitory activity with an MIC of 6.03 μM, comparable to standard drugs such as ethambutol and ciprofloxacin .

Inhibitory Activity in Lung Cancer

Benzo[d]imidazo[2,1-b]thiazole derivatives have been studied for their inhibitory activity in lung cancer. These investigations contribute to understanding their potential therapeutic effects .

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-, also known as 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid, is a compound that has been studied for its potential biomedical applications Similar imidazothiazole derivatives have been found to exhibit a wide range of biological properties, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . For instance, the anthelmintic drug levamisole, which is a hydrogenated derivative of imidazothiazoles, has been found to modulate the immune system through T-cell activation and proliferation .

Mode of Action

For example, levamisole can increase neutrophil mobility and stimulate antibody formation . The specific interactions of Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl- with its targets and the resulting changes would need further investigation.

Biochemical Pathways

For instance, imidazothiazole derivatives have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway . The downstream effects of such interactions would depend on the specific targets and pathways involved.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines . For instance, one study found that a certain imidazo[2,1-b]thiazole derivative displayed broad-spectrum antiproliferative activity against all tested cell lines .

Future Directions

Imidazo[2,1-b]thiazole analogs have shown promising results in the field of medicinal chemistry, especially as anticancer agents . Future research could focus on designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . The molecular docking results showed strong binding interactions of the synthesized compounds with the target GPC-3 protein with lower energy scores . Thus, such novel compounds may act as promising candidates as drugs against hepatocellular carcinoma .

properties

IUPAC Name

2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-4-13-8-9-6(2-7(11)12)3-10(5)8/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMBQSZREIYZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487359
Record name Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61984-78-9
Record name Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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